molecular formula C7H3F4IO B14041607 2-Fluoro-4-iodo-6-(trifluoromethyl)phenol

2-Fluoro-4-iodo-6-(trifluoromethyl)phenol

Cat. No.: B14041607
M. Wt: 306.00 g/mol
InChI Key: ITXFIFQOAOJKOL-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-6-(trifluoromethyl)phenol is an organofluorine compound characterized by the presence of fluorine, iodine, and trifluoromethyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-6-(trifluoromethyl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 2-fluoro-4-(trifluoromethyl)phenol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-6-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the phenol group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents), halides, and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Major Products Formed

Scientific Research Applications

2-Fluoro-4-iodo-6-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-6-(trifluoromethyl)phenol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-iodo-6-(trifluoromethyl)phenol is unique due to the combination of fluorine, iodine, and trifluoromethyl groups on a phenol ring. This unique structure imparts distinct chemical properties, such as high reactivity in substitution reactions and potential biological activities .

Properties

Molecular Formula

C7H3F4IO

Molecular Weight

306.00 g/mol

IUPAC Name

2-fluoro-4-iodo-6-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3F4IO/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2,13H

InChI Key

ITXFIFQOAOJKOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)F)I

Origin of Product

United States

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